(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid can be achieved through several synthetic routes. . The final step involves deprotection of the Boc group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a methoxy group allows for diverse reactivity and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-2-amino-2-[4-(2-methoxy-2-oxoethyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-9(13)6-7-2-4-8(5-3-7)10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
NBVQHGDYDVRTHI-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)CC1=CC=C(C=C1)[C@H](C(=O)O)N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.